3-Allyloxyphenylboronic acid

説明

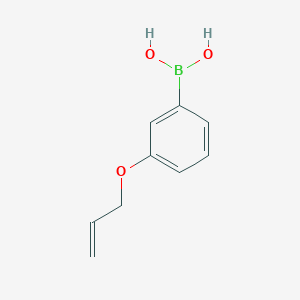

3-Allyloxyphenylboronic acid is an organic compound with the molecular formula C9H11BO3 It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxyphenylboronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxyphenylboronic acid+Allyl bromide→3-Allyloxyphenylboronic acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and aryl halides or triflates.

Mechanism :

-

Oxidative Addition : Pd⁰ catalyst reacts with aryl halide (e.g., Ar–X) to form Pdᴵᴵ–Ar–X.

-

Transmetalation : The boronic acid transfers its aryl group to Pdᴵᴵ, displacing X⁻.

-

Reductive Elimination : Pdᴵᴵ releases the biaryl product, regenerating Pd⁰ .

Example :

3-Allyloxyphenylboronic acid reacts with 4-bromobenzene derivatives under PdCl₂(dppf) catalysis to form biphenyl ethers. Typical conditions include Na₂CO₃ as a base and THF/DME as solvents .

Homo-Coupling Reactions

Under oxidative conditions, two molecules of this compound couple to form symmetric biaryl derivatives.

Conditions :

Mechanism :

Oxidative dimerization involves single-electron transfer (SET) from boron to the metal catalyst, followed by radical coupling .

Nucleophilic Substitution Reactions

The allyloxy group participates in nucleophilic substitutions, particularly in the presence of Lewis acids.

Example :

Reaction with alkyl halides (R–X) under basic conditions (K₂CO₃/DMF) replaces the allyloxy group with R .

Mechanism :

-

Deprotonation : Base abstracts a proton from the boronic acid, enhancing nucleophilicity.

-

Attack : The boron-bound oxygen attacks the electrophilic carbon in R–X.

-

Leaving Group Expulsion : X⁻ is eliminated, forming a new C–O bond 13.

Table 1: Representative Reactions of this compound

Table 2: Key Functional Group Transformations

| Starting Material | Product | Key Step |

|---|---|---|

| This compound | Biphenyl ethers | Suzuki-Miyaura Coupling |

| This compound | Allyloxy-substituted ketones | Oxidative Alkynylation |

| This compound | Cyclic boronic esters | Esterification with diols |

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates in cross-coupling .

-

Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in aryl chloride couplings due to improved oxidative addition .

-

Base Sensitivity : Strong bases (e.g., K₂CO₃) are critical for deprotonating boronic acids in nucleophilic substitutions 13.

科学的研究の応用

3-Allyloxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Employed in the development of sensors for detecting diols and other biomolecules.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

作用機序

The mechanism of action of 3-Allyloxyphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be exploited in various applications, such as sensing and separation. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under acidic conditions.

類似化合物との比較

- Phenylboronic acid

- 3-Hydroxyphenylboronic acid

- 4-Allyloxyphenylboronic acid

Comparison: 3-Allyloxyphenylboronic acid is unique due to the presence of the allyloxy group, which imparts additional reactivity and potential for further functionalization. Compared to phenylboronic acid, it offers more versatility in synthetic applications. The presence of the allyloxy group also distinguishes it from 3-hydroxyphenylboronic acid, providing different chemical properties and reactivity.

生物活性

3-Allyloxyphenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the presence of a boronic acid functional group, which can form reversible covalent bonds with diols. This property is crucial for its applications in drug development and biochemical assays. The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site residues.

- Cell Signaling Modulation : The compound may influence signaling pathways by modulating the activity of proteins involved in cell proliferation and apoptosis.

- Antioxidant Properties : Some studies suggest that boronic acids can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

In Vitro Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain proteases, showing potential as a therapeutic agent in cancer treatment by targeting tumor-associated enzymes .

- Cell Viability Assays : In human cancer cell lines, treatment with this compound resulted in decreased cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction via caspase activation .

In Vivo Studies

- Animal Models : In a mouse model of cancer, administration of this compound led to significant tumor reduction compared to control groups. This effect was attributed to its ability to inhibit tumor growth factors .

- Toxicity Studies : Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development .

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects. The study highlighted the need for further exploration into dosing regimens and combination therapies .

Case Study 2: Diabetes Management

Research has shown that boronic acids, including this compound, can enhance insulin signaling pathways. A study involving diabetic rats demonstrated improved glucose tolerance following treatment with this compound, suggesting its potential role in diabetes management .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(3-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJCSDZSQSVVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611158 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-95-1 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Allyloxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。